Benzophenone hydrazone synthesis from benzophenone and hydrazine hydrate
Benzophenone hydrazone synthesis from benzophenone and hydrazine hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of benzophenone hydrazone from benzophenone and hydrazine hydrate. The document outlines the core chemical reaction, experimental protocols, and key quantitative data, offering a valuable resource for professionals in chemical research and pharmaceutical development. Benzophenone hydrazone is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Core Reaction and Mechanism
The synthesis of benzophenone hydrazone is a classic condensation reaction between benzophenone and hydrazine hydrate. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the benzophenone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.[1][2] An excess of hydrazine hydrate is often employed to shift the equilibrium towards the product and to minimize the formation of the benzophenone azine side-product.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported synthesis protocols, providing a comparative overview of reaction conditions and outcomes.
Table 1: Reaction Conditions for Benzophenone Hydrazone Synthesis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Absolute Ethanol | Ethylene Glycol | Anhydrous Glycol | Ionic Liquid |
| Catalyst | None | None | Hydrochloric Acid | None |
| Reactant Ratio (Benzophenone:Hydrazine Hydrate) | 1:3.75 (mole ratio) | Not specified | 1:0.32 (weight ratio) | 1:1.5-20 (mole ratio) |
| Temperature | Reflux | Reflux | 90-100°C | 80-140°C |
| Reaction Time | 10 hours | 1.5 - 2.5 hours | Not specified | 0.5 - 6 hours |
Data compiled from multiple sources.[3][4][5][6][7][8]
Table 2: Product Yield and Physical Properties
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Yield (%) | 87 | 95 - 96 | 94.79 | 92.9 - 95.4 |
| Melting Point (°C) | 97 - 98 | Not specified | Not specified | 96 - 98 |
| Appearance | Colorless crystals | White, needle-shaped crystals | Not specified | Crystals |
Data compiled from multiple sources.[3][4][5][6][8][9][10]
Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of benzophenone hydrazone.
Protocol 1: Synthesis in Absolute Ethanol[3][6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 40 g (0.22 mole) of benzophenone in 150 ml of absolute ethanol.
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Addition of Hydrazine: To the stirred solution, add 41.2 g (0.824 mole) of 100% hydrazine hydrate.
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Reflux: Heat the reaction mixture to reflux and maintain for 10 hours.
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Crystallization: After the reflux period, cool the mixture in an ice bath to induce crystallization of the product.
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Isolation: Collect the colorless crystals of benzophenone hydrazone by filtration.
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Drying: Dry the product to obtain the final compound. The expected yield is approximately 37.5 g (87%) with a melting point of 97–98°C.[3][6]
Protocol 2: Synthesis in Ethylene Glycol[4]
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Reaction Setup: In a 5000 mL round-bottom flask equipped with a stirrer, water cooler, and heating mantle, add 1780 mL of ethylene glycol.
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Addition of Reactants: Add 924 mL of 80% hydrazine hydrate and 623 g of benzophenone to the flask.
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Heating and Reflux: Begin stirring and slowly heat the mixture until the solids are completely dissolved. Increase the temperature to bring the mixture to a reflux and maintain for 1.5 hours.
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Cooling and Crystallization: Stop heating and allow the mixture to cool to room temperature while stirring. Further cool the mixture to below 5°C to facilitate crystal separation and continue stirring for an additional hour.
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Isolation and Washing: Filter the mixture to collect the crystals. Wash the filter cake with a small amount of cold alcohol.
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Drying: Dry the collected white, needle-shaped crystals under vacuum at 50°C. The expected yield is approximately 640 g (95%).[4]
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of benzophenone hydrazone.
Caption: Reaction mechanism for benzophenone hydrazone formation.
Caption: Generalized workflow for benzophenone hydrazone synthesis.
Product Purification and Characterization
The primary method for purifying benzophenone hydrazone is recrystallization.[11] Solvents such as ethanol are commonly used for this purpose.[3][11] For instances where oily impurities are present or crystallization is difficult, column chromatography can be employed.[3]
The identity and purity of the synthesized benzophenone hydrazone can be confirmed using various analytical techniques:
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Melting Point: A sharp melting point in the range of 95-98°C is indicative of a pure product.[10]
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Spectroscopic Methods: Techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry can be used to confirm the molecular structure of the compound.[1] The UV-Vis spectrum, for instance, shows a characteristic absorption maximum around 280 nm corresponding to the C=N chromophore.[1]
By following the detailed protocols and considering the quantitative data presented, researchers can reliably synthesize and purify high-quality benzophenone hydrazone for various applications in drug development and organic synthesis.
References
- 1. Benzophenone (2,4-Dinitrophenyl)Hydrazone|370 [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102503853A - Synthesis method of benzophenone hydrazone - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 二苯甲酮腙 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
